molecular formula C13H19NO B13605659 2-Amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-ol

2-Amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-ol

Cat. No.: B13605659
M. Wt: 205.30 g/mol
InChI Key: VAGDWDPISVJNIK-UHFFFAOYSA-N
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Description

2-Amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-ol is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of an amino group and a hydroxyl group attached to a propan-1-ol backbone, with a tetrahydronaphthalenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-ol typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with appropriate reagents to introduce the amino and hydroxyl groups. One common method involves the reduction of 2-nitro-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-ol, followed by catalytic hydrogenation to yield the desired amino alcohol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .

Comparison with Similar Compounds

  • 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol
  • 2-Amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-ol
  • 2-Amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)butan-1-ol

Uniqueness: 2-Amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both amino and hydroxyl groups allows for versatile chemical reactivity and potential interactions with biological targets .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

2-amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-ol

InChI

InChI=1S/C13H19NO/c14-12(9-15)8-11-6-3-5-10-4-1-2-7-13(10)11/h1-2,4,7,11-12,15H,3,5-6,8-9,14H2

InChI Key

VAGDWDPISVJNIK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C2C1)CC(CO)N

Origin of Product

United States

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